
Cbz-L-Trp-L-Met-L-Asp-L-Phe-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetragastrin can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The N-terminal protecting group is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of tetragastrin follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Chemical Reactions Analysis
Types of Reactions
Tetragastrin undergoes various chemical reactions, including:
Oxidation: Tetragastrin can be oxidized, particularly at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.
Substitution: Amino acid residues in tetragastrin can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions to oxidize methionine.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid substitution is typically performed during the peptide synthesis process by incorporating different protected amino acids.
Major Products Formed
Methionine sulfoxide: Formed during oxidation of methionine.
Reduced tetragastrin: Formed during reduction of methionine sulfoxide.
Tetragastrin analogs: Formed by substituting amino acid residues.
Scientific Research Applications
Tetragastrin has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis, structure, and reactivity.
Biology: Investigates the role of gastrin and its fragments in biological systems, particularly in gastric acid secretion.
Medicine: Used to induce panic attacks in clinical studies for testing new anxiolytic drugs.
Mechanism of Action
Tetragastrin exerts its effects by binding to cholecystokinin B (CCKB) receptors, which are primarily found in the stomach and brain. Upon binding, tetragastrin stimulates the secretion of gastric acid by parietal cells in the stomach. This process involves the activation of intracellular signaling pathways, including the increase of intracellular calcium levels and the activation of protein kinases . In the brain, tetragastrin can induce anxiety and panic symptoms by modulating neurotransmitter release and neuronal activity .
Comparison with Similar Compounds
Similar Compounds
Pentagastrin: A pentapeptide that includes the same C-terminal tetrapeptide sequence as tetragastrin but with an additional N-terminal β-alanine residue.
Cholecystokinin (CCK): A peptide hormone that shares structural similarities with gastrin and tetragastrin and also binds to CCK receptors.
Uniqueness of Tetragastrin
Tetragastrin is unique because it is the smallest peptide fragment of gastrin that retains full biological activity. Its small size makes it easier to synthesize and study compared to larger peptides like gastrin. Additionally, tetragastrin’s ability to induce panic attacks in humans makes it a valuable tool in clinical research for testing anxiolytic drugs .
Properties
Molecular Formula |
C37H42N6O8S |
|---|---|
Molecular Weight |
730.8 g/mol |
IUPAC Name |
4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-[[2-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C37H42N6O8S/c1-52-17-16-28(34(47)42-31(20-32(44)45)36(49)41-29(33(38)46)18-23-10-4-2-5-11-23)40-35(48)30(19-25-21-39-27-15-9-8-14-26(25)27)43-37(50)51-22-24-12-6-3-7-13-24/h2-15,21,28-31,39H,16-20,22H2,1H3,(H2,38,46)(H,40,48)(H,41,49)(H,42,47)(H,43,50)(H,44,45) |
InChI Key |
DLOHHVQNOMRHQK-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(e)-(4-Nitrophenyl)methylidene]amino}-9h-fluoren-9-ol](/img/structure/B14006967.png)

![2-Methylidene-4-oxabicyclo[3.3.0]oct-6-en-3-one](/img/structure/B14006975.png)
![2-[[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14006976.png)
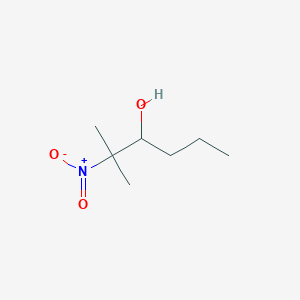
![1-Hydroxy-2,2,6,6-tetramethyl-4-[(2-methylimidazol-1-yl)-phenoxyphosphoryl]oxypiperidine](/img/structure/B14006981.png)
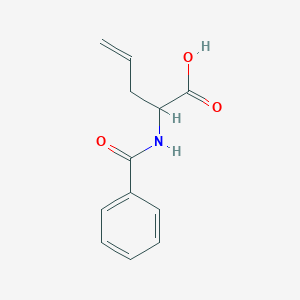
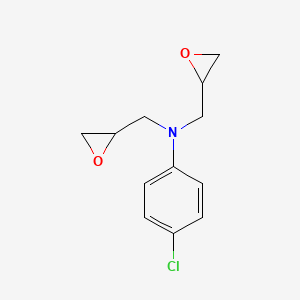

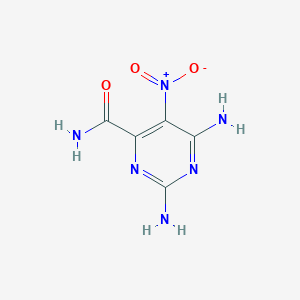

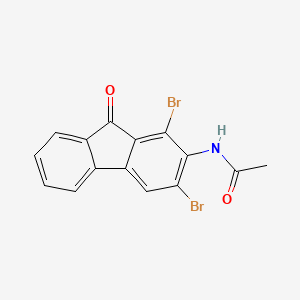
![N-[4-hydroxy-3-[(4-phenylpiperazin-1-yl)methyl]phenyl]acetamide](/img/structure/B14007006.png)

